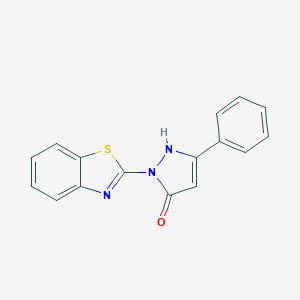![molecular formula C16H13N5O2S B392658 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B392658.png)
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino, cyano, and sulfanyl groups, as well as an acetamide moiety attached to a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino, cyano, and sulfanyl groups are introduced to the pyridine ring through substitution reactions.
Attachment of the Acetamide Moiety: The acetamide group is attached to the pyridine ring via an amide bond formation reaction.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Uniqueness
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds.
Eigenschaften
Molekularformel |
C16H13N5O2S |
|---|---|
Molekulargewicht |
339.4g/mol |
IUPAC-Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H13N5O2S/c1-23-13-4-2-3-12(6-13)20-14(22)9-24-16-11(8-18)5-10(7-17)15(19)21-16/h2-6H,9H2,1H3,(H2,19,21)(H,20,22) |
InChI-Schlüssel |
HWBHAAQSTGYDIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392576.png)
![N'-[5-nitro-2,4-di(1-piperidinyl)benzylidene]-2-(5-phenyl-1H-tetraazol-1-yl)acetohydrazide](/img/structure/B392577.png)
![1-[2-(1-Azepanyl)-2-oxoethylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B392579.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B392581.png)
![2,8-bis(3,4-dichlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B392585.png)
![5-[[5-(3-Methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B392586.png)
![2-hydroxy-5,5-dimethyl-1-(piperidine-1-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one](/img/structure/B392587.png)

![N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-BUTOXYBENZAMIDE](/img/structure/B392590.png)
![8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline](/img/structure/B392591.png)

![2-[(6-{[(Z)-(4-CHLOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE](/img/structure/B392594.png)

